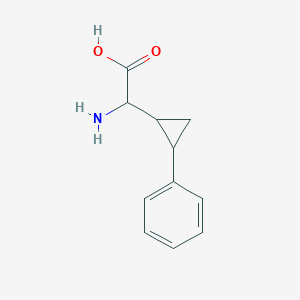

2-Amino-2-(2-phenylcyclopropyl)acetic acid

Description

2-Amino-2-(2-phenylcyclopropyl)acetic acid is a non-proteinogenic amino acid featuring a cyclopropane ring substituted with a phenyl group at the 2-position and an amino-acetic acid moiety. The cyclopropane ring introduces steric constraints and electronic effects that influence its conformational flexibility and interactions with biological targets .

Properties

IUPAC Name |

2-amino-2-(2-phenylcyclopropyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c12-10(11(13)14)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-10H,6,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJLYKPJPQKBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(C(=O)O)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-phenylcyclopropyl)acetic acid typically involves the cyclopropanation of styrene derivatives followed by amination and carboxylation. One common method involves the reaction of phenylcyclopropane with ammonia and carbon dioxide under high pressure and temperature to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation and high-pressure reactors to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in scaling up the production process while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-phenylcyclopropyl)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amino acids or amides.

Scientific Research Applications

2-Amino-2-(2-phenylcyclopropyl)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

Biology: Studied for its potential role as a neurotransmitter analog and its effects on glutamate receptors.

Medicine: Investigated for its potential therapeutic effects in neurological disorders and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-phenylcyclopropyl)acetic acid involves its interaction with glutamate receptors in the brain. It acts as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmission. The compound’s effects are mediated through the activation or inhibition of specific signaling pathways, leading to changes in neuronal activity and synaptic plasticity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropane-Containing Analogs

2-Amino-2-cyclopropylacetic acid

- Structure : Differs by lacking the phenyl group on the cyclopropane.

- Synonyms include "cyclopropylglycine" (CAS: 49606-99-7) .

- Applications : Used in peptide synthesis to modulate backbone rigidity.

(2S)-Amino-2-(1-methylcyclopropyl)acetic acid

Phenyl-Substituted Derivatives

2-Amino-2-(4-bromophenyl)acetic acid

- Structure : Bromine at the 4-position of the phenyl ring.

- Market price: €178/250 mg .

- Applications : Intermediate in synthesizing halogenated bioactive molecules.

2-Amino-2-(5-chloro-2-fluorophenyl)acetic acid

- Structure : Chloro and fluoro substituents on the phenyl ring.

- Properties : Halogens influence electronic distribution and hydrophobic interactions. Synergy between Cl and F may enhance target affinity (CAS: 1040198-59-1) .

- Applications : Explored in collagenase inhibition studies due to halogen-mediated binding .

2-Amino-2-(2-methoxyphenyl)acetic acid

Cyclobutyl and Larger Ring Analogs

2-Amino-2-cyclobutyl-2-phenylacetic acid

- Structure : Cyclobutane ring replaces cyclopropane.

- Properties: Larger ring size reduces ring strain but increases conformational flexibility. Molecular Weight: 205.26 (C₁₂H₁₅NO₂) .

- Applications : Studied for altered pharmacokinetic profiles compared to cyclopropane analogs.

Structure-Activity Relationships (SAR) and Key Findings

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Substituent | Solubility (Predicted) | LogP (Estimated) |

|---|---|---|---|---|---|

| 2-Amino-2-(2-phenylcyclopropyl)acetic acid | C₁₁H₁₃NO₂ | 191.23 | 2-Phenylcyclopropyl | Low (hydrophobic) | 1.8–2.2 |

| 2-Amino-2-(4-bromophenyl)acetic acid | C₈H₈BrNO₂ | 244.06 | 4-Bromophenyl | Moderate | 1.5–1.9 |

| 2-Amino-2-cyclobutyl-2-phenylacetic acid | C₁₂H₁₅NO₂ | 205.26 | Cyclobutyl, Phenyl | Low | 2.0–2.4 |

| (2S)-Amino-2-(1-methylcyclopropyl)acetic acid | C₆H₁₁NO₂ | 129.16 | 1-Methylcyclopropyl | Moderate | 0.5–1.0 |

Biological Activity

2-Amino-2-(2-phenylcyclopropyl)acetic acid is an amino acid derivative known for its structural similarity to glutamate, a prominent neurotransmitter in the central nervous system. This compound has garnered attention for its potential biological activities, particularly in modulating neurotransmission and exhibiting anti-inflammatory properties.

The biological activity of 2-Amino-2-(2-phenylcyclopropyl)acetic acid primarily involves its interaction with glutamate receptors. It can act as both an agonist and antagonist, influencing neurotransmission through various signaling pathways. This dual action allows it to modulate synaptic plasticity and neuronal activity, which are critical for cognitive functions and neuroprotection.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Neurotransmitter Modulation : The compound interacts with glutamate receptors, which are vital for excitatory neurotransmission. Preliminary studies suggest that it may enhance or inhibit receptor activity depending on the context, potentially offering therapeutic benefits in neurological disorders.

- Anti-inflammatory Effects : There is evidence indicating that 2-Amino-2-(2-phenylcyclopropyl)acetic acid may exhibit anti-inflammatory properties. This is particularly relevant in conditions characterized by neuroinflammation, where modulation of inflammatory pathways could provide symptomatic relief.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Neurotransmitter Modulation | Acts on glutamate receptors, influencing synaptic transmission | |

| Anti-inflammatory | Potential to reduce inflammation in neurological contexts | |

| Analgesic Properties | May exhibit pain-relief effects through receptor interaction |

Case Studies

Several studies have investigated the biological effects of 2-Amino-2-(2-phenylcyclopropyl)acetic acid:

- Neurotransmitter Interaction Study :

-

Anti-inflammatory Activity :

- A study evaluated the compound's effects on pro-inflammatory cytokine production in microglial cells. Results indicated a significant reduction in TNF-alpha and IL-6 levels upon treatment with 2-Amino-2-(2-phenylcyclopropyl)acetic acid, supporting its role as an anti-inflammatory agent.

-

Analgesic Effects :

- In preclinical models of pain, the compound exhibited significant analgesic properties comparable to established analgesics. This was attributed to its ability to modulate glutamate signaling pathways involved in pain perception.

Structure-Activity Relationship (SAR)

The unique structure of 2-Amino-2-(2-phenylcyclopropyl)acetic acid contributes significantly to its biological activity. The cyclopropyl moiety and phenyl group enhance its binding affinity to various receptors compared to other similar compounds. SAR studies indicate that modifications to these groups could optimize therapeutic effects while minimizing side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.